Kuwanon W

Description

Properties

Molecular Formula |

C45H42O11 |

|---|---|

Molecular Weight |

758.8 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)-8-[(1S,5R,6S)-5-(2,4-dihydroxyphenyl)-6-(5-hydroxy-2,2-dimethylchromene-6-carbonyl)-3-methylcyclohex-2-en-1-yl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C45H42O11/c1-21(2)6-9-29-42(54)39-35(51)20-34(50)38(44(39)55-43(29)26-11-8-24(47)19-33(26)49)31-17-22(3)16-30(25-10-7-23(46)18-32(25)48)37(31)41(53)28-12-13-36-27(40(28)52)14-15-45(4,5)56-36/h6-8,10-15,17-20,30-31,37,46-52H,9,16H2,1-5H3/t30-,31-,37-/m0/s1 |

InChI Key |

QAFIXEVKRZHTEV-AJKBGCORSA-N |

Isomeric SMILES |

CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Isolation of Kuwanon-Type Flavonoids from Morus alba: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Kuwanon W". This document, therefore, provides a generalized, in-depth technical guide on the isolation of Kuwanon-type flavonoids from Morus alba (White Mulberry), based on established protocols for structurally similar and co-occurring Kuwanons such as Kuwanon C, G, and T. The methodologies and data presented are synthesized from multiple research sources and are intended to serve as a foundational protocol for the isolation of such compounds.

Introduction

The root bark of Morus alba L. is a rich source of a diverse array of prenylated flavonoids, including a series of compounds known as Kuwanons.[1] These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antiviral, antibacterial, and antitumor effects.[2][3][4][5] This guide outlines a comprehensive methodology for the extraction, fractionation, and purification of Kuwanon-type flavonoids from Morus alba root bark. Additionally, it presents a representative signaling pathway associated with the anti-inflammatory effects of these compounds.

Extraction and Isolation of Kuwanon-Type Flavonoids

The isolation of Kuwanon-type flavonoids is a multi-step process involving extraction, partitioning, and chromatographic separation. The general workflow is depicted below.

References

Spectroscopic and Structural Elucidation of Kuwanon W: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kuwanon W, a Diels-Alder type adduct isolated from the root bark of Morus lhou. The information presented herein is intended to assist researchers in the identification, characterization, and further investigation of this natural compound.

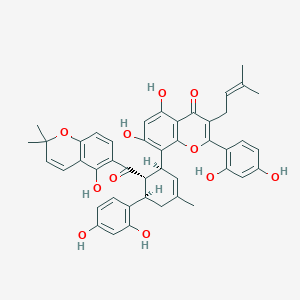

Overview of this compound

This compound is a complex flavonoid derivative with the molecular formula C₄₅H₄₂O₁₁ and a molecular weight of 758.820.[1][2][3] Its structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Biogenetically, this compound is considered a Diels-Alder adduct of a chalcone derivative and a dehydroprenyl-flavone.[4]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of a compound.

| Technique | Ionization Mode | Observed m/z | Interpretation | Source |

| Electrospray Ionization (ESI-MS) | Negative | [M-2H]⁻ 706 | Doubly deprotonated molecule | [1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The following data was recorded in Methanol-d₄ at 500 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Source |

| 1.55 | s | - | 3H | CH₃ | [1] |

| 1.58 | s | - | 3H | CH₃ | [1] |

| 1.82 | m | - | 3H | CH₃ | [1] |

| 2.28 | dd | 18.65, 5.09 | 1H | - | [1] |

Note: A more complete set of ¹H and ¹³C NMR data is necessary for full structural assignment and is typically found in dedicated natural product chemistry literature.

Infrared (IR) Spectroscopy

While IR spectroscopy was utilized in the structural elucidation of this compound to identify key functional groups, specific absorption data (cm⁻¹) is not detailed in the reviewed literature.[5][6] Typically, for a compound of this nature, one would expect to observe characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functionalities.

Experimental Protocols

The following are generalized experimental protocols for the isolation and spectroscopic analysis of this compound, based on methodologies described for related compounds from Morus species.

Isolation of this compound

This compound is naturally present in the root bark of Morus lhou.[4][7][8] The isolation process typically involves the following steps:

-

Extraction : The dried and powdered root bark is extracted with an organic solvent, such as ethyl acetate.[4]

-

Chromatographic Separation : The crude extract is subjected to column chromatography on silica gel.[2]

-

Elution : A gradient elution system, for example, using a mixture of hexane and ethyl acetate, is employed to separate the different components of the extract.[2]

-

Fraction Collection and Analysis : Fractions are collected and analyzed by techniques like Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Purification : Fractions rich in this compound are pooled and may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.[4]

Spectroscopic Analysis

-

NMR Spectroscopy :

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3]

-

The purified compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or DMSO-d₆.[1][2]

-

Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

Mass Spectrometry :

-

Infrared Spectroscopy :

-

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or a thin film.

-

Logical Workflow for Isolation and Identification

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

References

- 1. US20140004215A1 - Compositions and methods for managing weight - Google Patents [patents.google.com]

- 2. AU2018203795B2 - Compositions and methods for managing or improving bone disorders, cartilage disorders, or both - Google Patents [patents.google.com]

- 3. AU2019201188B2 - Compositions and methods for joint health - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. hub.hku.hk [hub.hku.hk]

The Biosynthesis of Kuwanon W: A Technical Guide for Researchers

For correspondence: [AI Assistant Contact Information]

Abstract

Kuwanon W, a prenylated flavonoid found in the root bark of Morus species, commonly known as mulberry, belongs to a class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the core enzymatic steps, from the general flavonoid pathway to the specific modifications that yield this complex molecule. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.

Introduction

The genus Morus is a rich source of a diverse array of natural products, among which the prenylated flavonoids, particularly the Kuwanon family of compounds, have garnered considerable scientific interest. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and hypotensive effects. This compound, a member of this family, is distinguished by its intricate chemical architecture. Understanding its biosynthesis is paramount for harnessing its therapeutic potential, whether through synthetic biology approaches, metabolic engineering of plants, or providing a basis for the chemical synthesis of novel analogs.

This guide will first outline the general phenylpropanoid and flavonoid pathways that provide the foundational backbone of this compound. Subsequently, it will focus on the key enzymatic modifications, namely prenylation and a putative Diels-Alder cyclization, which are characteristic of many complex Kuwanons.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the universal phenylpropanoid pathway in plants. This pathway provides the essential precursor, p-coumaroyl-CoA, which enters the flavonoid biosynthetic pathway.

The Phenylpropanoid and Flavonoid Backbone Formation

The initial steps of the pathway are well-established and involve the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

The first committed step in flavonoid biosynthesis is catalyzed by:

-

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2]

Naringenin chalcone can then be isomerized by Chalcone Isomerase (CHI) to form the flavanone, naringenin, a central intermediate in the biosynthesis of a vast array of flavonoids.

Prenylation: The Gateway to Kuwanons

A defining feature of the Kuwanon family is the presence of one or more isoprenoid side chains. This modification is catalyzed by prenyltransferases (PTs) , which transfer a dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) moiety to the flavonoid backbone.[3][4] The specific prenyltransferase(s) involved in this compound biosynthesis would determine the position of prenyl group attachment on the flavonoid core.

The Putative Diels-Alder Cyclization

Many complex Kuwanons, such as Kuwanon G and H, are believed to be formed through an enzymatic Diels-Alder reaction.[3][5][6] This reaction involves a [4+2] cycloaddition between a diene (often a dehydroprenyl-substituted flavonoid) and a dienophile (typically a chalcone). A specific enzyme, Morus alba Diels-Alderase (MaDA), has been identified as catalyzing this intermolecular cycloaddition in the biosynthesis of other mulberry Diels-Alder type adducts.[3][4] Based on the complex structure of many Kuwanons, it is highly probable that a similar enzymatic step is involved in the final stages of this compound biosynthesis to form its characteristic cyclohexene ring system.

A proposed biosynthetic pathway for a generic complex Kuwanon is visualized below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Table 1: Quantitative Analysis of Major Flavonoids in Ethyl Acetate Fractions of Different Mulberry Cultivars. [7]

| Cultivar | Kuwanon G (mg/g extract) | Kuwanon H (mg/g extract) |

| Cheongol | 173.3 ± 8.9 | 82.2 ± 4.2 |

| Cheongil | 140.4 ± 5.1 | 80.5 ± 3.9 |

| Daeshim | 16.2 ± 1.5 | Not reported |

| Gwasang2 | 165.4 ± 7.3 | Not reported |

Table 2: Quantification of Kuwanon G and Morusin in Morus alba. [8]

| Compound | Limit of Detection (μg/mL) | Limit of Quantification (μg/mL) | Amount in Morus alba (mg/g) |

| Kuwanon G | 0.69 | 2.10 | 1.94 - 2.26 |

| Morusin | 0.35 | 1.07 | 1.05 - 1.12 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Extraction and Purification of Kuwanon Compounds from Morus Root Bark

This protocol is adapted from methods used for the isolation of various Kuwanon compounds.[5][9][10]

Workflow Diagram:

Caption: Workflow for this compound extraction and purification.

Methodology:

-

Extraction: Dried and powdered root bark of Morus alba is extracted with methanol under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, typically rich in flavonoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

Chalcone Synthase (CHS) Enzyme Assay

This protocol is based on a spectrophotometric assay for CHS activity in mulberry.[1]

Methodology:

-

Enzyme Extraction: Plant tissue (e.g., leaves or root bark) is homogenized in an ice-cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.8, containing polyvinylpyrrolidone and β-mercaptoethanol). The homogenate is centrifuged, and the supernatant is used as the crude enzyme extract.

-

Reaction Mixture: The assay mixture contains the enzyme extract, p-coumaroyl-CoA, and malonyl-CoA in a suitable buffer (e.g., 0.1 M borate buffer, pH 7.5).

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Detection: The reaction is stopped by the addition of acidified methanol. The formation of naringenin chalcone is measured spectrophotometrically at its maximum absorbance wavelength (around 370 nm).

-

Enzyme Activity Calculation: CHS activity is calculated based on the rate of product formation and is typically expressed in µkat/mg of protein.

Prenyltransferase (PT) Activity Assay

This is a general protocol for assaying flavonoid prenyltransferase activity.[6][11]

Methodology:

-

Microsomal Fraction Preparation: Plant tissue is homogenized in an extraction buffer and subjected to differential centrifugation to isolate the microsomal fraction, where many plant prenyltransferases are localized.

-

Reaction Mixture: The reaction mixture contains the microsomal protein, a flavonoid substrate (e.g., naringenin), DMAPP or GPP as the prenyl donor, and a buffer containing MgCl₂ and dithiothreitol (DTT).

-

Incubation: The reaction is incubated at a suitable temperature (e.g., 30°C).

-

Extraction and Analysis: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate or methanol). The products are extracted and analyzed by HPLC or LC-MS/MS to identify and quantify the prenylated flavonoid products.

HPLC Analysis of Kuwanon Compounds

This protocol provides a general framework for the analytical separation and quantification of Kuwanons.[8][12]

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: The PDA detector is set to monitor a range of wavelengths, with a specific wavelength (e.g., 266 nm) used for quantification.

-

Quantification: A calibration curve is generated using a purified standard of the target Kuwanon compound.

Gene Expression Analysis

The regulation of the this compound biosynthetic pathway can be investigated by analyzing the expression levels of key enzyme-encoding genes, such as CHS and PTs, in response to various stimuli. Studies have shown that the expression of flavonoid biosynthetic genes in mulberry is influenced by environmental stresses like drought and heavy metal exposure.[13][14][15]

Experimental Workflow for Gene Expression Analysis:

Caption: Workflow for gene expression analysis.

Methodology:

-

RNA Isolation: Total RNA is extracted from the desired plant tissue using a suitable kit or protocol.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qRT-PCR: Quantitative real-time PCR is performed using gene-specific primers for the target genes (CHS, PTs, etc.) and a reference gene for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Conclusion

The biosynthesis of this compound is a complex process that highlights the intricate metabolic capabilities of Morus species. This pathway involves the coordinated action of enzymes from the general phenylpropanoid and flavonoid pathways, as well as specialized enzymes such as prenyltransferases and potentially a Diels-Alderase. This technical guide provides a comprehensive overview of the current understanding of this pathway, along with practical experimental protocols and quantitative data for related compounds. Further research, including the definitive identification and characterization of the specific prenyltransferases and the putative Diels-Alderase involved in this compound formation, will be crucial for fully elucidating this fascinating biosynthetic route and for enabling the biotechnological production of this promising natural product.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Kuwanon G | C40H36O11 | CID 5281667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. First natural Diels–Alder enzyme discovered in mulberry tree | Research | Chemistry World [chemistryworld.com]

- 4. mdpi.com [mdpi.com]

- 5. [Chemistry and biosynthesis of prenylflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 75629-19-5: Kuwanon G | CymitQuimica [cymitquimica.com]

- 8. glpbio.com [glpbio.com]

- 9. mdpi.com [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. Kuwanon H | C45H44O11 | CID 5281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by high-performance liquid chromatography with photo-diode array and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glpbio.com [glpbio.com]

- 14. Kuwanon E, a New Flavanone Derivatives from the Root Bark of the Cultivated Mulberry Tree (Morus alba L.) | Scilit [scilit.com]

- 15. Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin-Angiotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuwanon W: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon W, a prenylated flavonoid classified as a Diels-Alder type adduct, is a natural product found within the Moraceae family, most notably in the root bark of mulberry species (Morus spp.). This document provides a comprehensive overview of the natural sources, relative abundance, and analytical methodologies for this compound. Detailed experimental protocols for its isolation and quantification are presented, alongside a discussion of its putative biological signaling pathways based on the activities of structurally related Kuwanon compounds. This guide is intended to serve as a technical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound is primarily isolated from the root bark of mulberry trees, with Morus alba being a significant source.[1] While a variety of Kuwanon compounds have been identified and quantified in mulberry species, specific quantitative data for this compound remains limited in publicly available literature. However, the abundance of structurally similar Diels-Alder type adducts, such as Kuwanon G and H, has been determined in various mulberry cultivars, providing an indication of the potential yield of this compound.

The concentration of these related compounds can vary significantly between different cultivars. For instance, in a study of four Morus alba cultivars, the concentration of Kuwanon G in the ethyl acetate fraction of the root bark extract ranged from 16.2 ± 1.5 mg/g to 173.3 ± 8.9 mg/g, while Kuwanon H ranged from 80.5 ± 3.9 mg/g to 82.2 ± 4.2 mg/g in the same fractions.[2] This variability underscores the importance of cultivar selection and standardized extraction methods for obtaining specific Kuwanon compounds.

Table 1: Abundance of Related Kuwanon Compounds in the Ethyl Acetate Fraction of Morus alba Root Bark from Different Cultivars

| Cultivar | Kuwanon G (mg/g of extract) | Kuwanon H (mg/g of extract) |

| Cheongol | 173.3 ± 8.9 | 82.2 ± 4.2 |

| Cheongil | 140.4 ± 5.1 | 80.5 ± 3.9 |

| Daeshim | 16.2 ± 1.5 | Not Reported |

| Gwasang2 | 165.4 ± 7.3 | Not Reported |

Data adapted from Seo et al., 2024.[2]

Experimental Protocols

Isolation of this compound

The following protocol is a representative method for the isolation of this compound from mulberry root bark, adapted from procedures used for isolating similar Kuwanon compounds like Kuwanon H.[3]

2.1.1. Materials and Reagents

-

Dried root bark of Morus alba

-

n-hexane

-

Benzene

-

Ethyl acetate

-

Methanol

-

Polyamide resin

-

Silica gel for column chromatography

-

C18 reverse-phase silica gel for HPLC

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system (preparative)

2.1.2. Extraction Procedure

-

Mill the dried root bark of Morus alba to a coarse powder.

-

Perform successive extractions of the powdered root bark with n-hexane, followed by benzene, and finally ethyl acetate at room temperature. Each extraction should be repeated three times to ensure exhaustive extraction.

-

Concentrate the ethyl acetate extract in vacuo using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification

-

Subject the crude ethyl acetate extract to column chromatography on a polyamide resin column.

-

Elute the column with a step-wise gradient of methanol in water.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing compounds of interest.

-

Further purify the combined fractions using preparative HPLC on a C18 reverse-phase column. A typical mobile phase would be a gradient of methanol in water.

-

Follow this with a final purification step using preparative HPLC on a silica gel column to yield purified this compound.

Quantification of this compound

The following protocol outlines a method for the quantification of this compound in mulberry root bark extracts, based on established methods for related flavonoids.[2]

2.2.1. Materials and Reagents

-

Dried mulberry root bark extract

-

Methanol (70%)

-

Polyvinylidene fluoride (PVDF) syringe filters (0.22 μm)

-

Ultra-Performance Liquid Chromatography-Diode Array Detector (UPLC-DAD) system coupled with Quadrupole Time-of-Flight (QToF) Mass Spectrometry

-

This compound standard (if available) or a related standard for relative quantification

2.2.2. Sample Preparation

-

Redissolve a known amount of the dried mulberry root bark extract in 70% methanol.

-

Filter the solution through a 0.22 μm PVDF syringe filter prior to injection into the UPLC system.

2.2.3. UPLC-DAD-QToF/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 μL.

-

-

Detection:

-

DAD: Monitor at a wavelength range of 200-400 nm, with a specific wavelength for quantification based on the UV-Vis spectrum of this compound.

-

QToF-MS: Operate in both positive and negative ion modes to obtain high-resolution mass spectra for confirmation of the compound's identity.

-

-

Quantification:

-

Generate a calibration curve using a certified standard of this compound at various concentrations.

-

If a standard is unavailable, perform relative quantification based on the peak area of a related, available standard.

-

Putative Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, studies on structurally similar Kuwanon compounds provide strong indications of its potential biological activities. Kuwanon T and Sanggenon A have been shown to exert anti-inflammatory effects by modulating the NF-κB and HO-1/Nrf2 signaling pathways.[4][5] Furthermore, Kuwanon C has been demonstrated to induce apoptosis in cancer cells by targeting mitochondria and the endoplasmic reticulum.[6][7]

Based on these findings, a putative signaling pathway for this compound can be proposed.

Figure 1: Putative signaling pathways of this compound.

Experimental Workflow and Logical Relationships

The process of investigating this compound, from natural source to potential therapeutic application, follows a logical workflow.

Figure 2: Research workflow for this compound.

Conclusion

This compound represents a promising natural product from mulberry root bark with potential therapeutic applications. While specific data on its abundance and biological activity are still emerging, the methodologies for its isolation and quantification are well-established based on related compounds. The putative signaling pathways, inferred from the activity of other Kuwanons, suggest that it may possess anti-inflammatory and pro-apoptotic properties. This technical guide provides a foundational resource for researchers to further explore the pharmacological potential of this compound. Future research should focus on obtaining precise quantitative data for this compound in various mulberry species and cultivars, as well as elucidating its specific molecular targets and signaling pathways.

References

- 1. tmrjournals.com [tmrjournals.com]

- 2. Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin–Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells | Semantic Scholar [semanticscholar.org]

- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of Kuwanon G and H

This technical guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the physicochemical properties of Kuwanon G and H. The following sections provide quantitative data, experimental protocols, and visual workflows to support further research and formulation development.

Solubility Data

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available solubility data for Kuwanon G and H in various solvents.

Table 1: Solubility of Kuwanon G

| Solvent | Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (72.18 mM) | Requires sonication for dissolution. | [1] |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| Water | Poorly soluble | - | [2] |

| Acetone | Data not available | - | - |

| Acetonitrile | Data not available | - | - |

Table 2: Solubility of Kuwanon H

| Solvent | Concentration | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (65.72 mM) | Requires sonication for dissolution. | [3] |

| Ethanol | Data not available | - | - |

| Methanol | Data not available | - | - |

| Water | Poorly soluble | - | [4] |

Stability Profile

Understanding the stability of a compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and potential degradation pathways. As specific stability data for Kuwanon G and H is limited, this section outlines a general approach based on the stability of flavonoids and provides a framework for conducting such studies.

Table 3: General Stability Profile and Forced Degradation of Flavonoids

| Stress Condition | Typical Reagents/Parameters | Expected Outcome | General Flavonoid Behavior |

| Acidic Hydrolysis | 0.1 M HCl | Degradation of the parent compound. | Generally more stable compared to basic conditions.[5][6] |

| Basic Hydrolysis | 0.1 M NaOH | Rapid degradation is often observed. | Prone to rapid degradation.[5][6] |

| Oxidative Stress | 3% - 30% H₂O₂ | Formation of oxidation products. | Susceptible to oxidation.[5] |

| Thermal Degradation | 60°C - 80°C | Degradation rate increases with temperature. | Stability decreases with increasing temperature.[5][7] |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | Photodegradation may occur. | Many flavonoids are light-sensitive.[8] |

| pH-Dependent Stability | Buffers from pH 4.5 to 7.4 | Degradation rates vary with pH. | Stability is often pH-dependent.[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate assessment of solubility and stability.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of the Kuwanon compound (e.g., 10 mg) to a known volume (e.g., 2 mL) of the selected solvent in a glass vial.

-

Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles throughout the experiment.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25°C or 37°C) using a shaker or stirrer for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow for the sedimentation of larger particles.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent if necessary.

-

Quantify the concentration of the dissolved Kuwanon compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Protocol for Stability and Forced Degradation Studies

This protocol outlines the methodology for assessing the stability of Kuwanon compounds under various stress conditions, in accordance with ICH guidelines.

-

Stock Solution Preparation:

-

Prepare a stock solution of the Kuwanon compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and incubate at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Time Points:

-

Collect samples at various time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) for each stress condition.

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Determine the percentage of the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the remaining parent compound concentration versus time to determine the degradation kinetics (e.g., first-order).

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) of the compound under each stress condition.

-

Visualization of Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility assay.

Experimental Workflow for Forced Degradation Study

Caption: Workflow for conducting forced degradation studies.

Concluding Remarks

This technical guide provides a foundational understanding of the solubility and stability of Kuwanon G and H, serving as a valuable resource for their further investigation and development. The provided protocols for solubility and stability testing are robust and can be adapted for other related natural products. Future research should focus on generating more specific quantitative data for these compounds in a wider range of pharmaceutically relevant solvents and conditions to build a more complete physicochemical profile.

References

- 1. glpbio.com [glpbio.com]

- 2. CAS 75629-19-5: Kuwanon G | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Kuwanon H | C45H44O11 | CID 5281668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Flavonoid Levels and Antioxidant Capacity of Mulberry Leaves: Effects of Growth Period and Drying Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

Kuwanon W: A Technical Guide to Potential Biological Activities

Disclaimer: This technical guide provides a comprehensive overview of the potential biological activities of Kuwanon W, a natural product isolated from the root bark of Morus lhou.[1][2] It is important to note that while this compound has been identified and cataloged, there is a significant lack of specific research on its distinct biological effects.[3][4][5] Consequently, this document draws upon the extensive research conducted on closely related Kuwanon compounds, such as Kuwanon A, C, G, H, and T, to infer potential activities and mechanisms of action for this compound. The data presented herein, unless explicitly stated otherwise, pertains to these other Kuwanon derivatives and should be considered as a predictive screen for the potential bioactivities of this compound.

Introduction

This compound is a member of the Kuwanon family, a group of prenylated flavonoids and Diels-Alder type adducts predominantly found in plants of the Morus genus (mulberry). These compounds have garnered significant interest in the scientific community for their diverse and potent pharmacological properties. This guide summarizes the key biological activities reported for the Kuwanon family, providing a foundation for future research into the specific therapeutic potential of this compound.

Potential Biological Activities and Quantitative Data

The Kuwanon family of compounds has demonstrated a wide range of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory effects. The following tables summarize the quantitative data for various Kuwanon derivatives.

Table 1: Anti-inflammatory Activity

| Compound | Assay | Target/Cell Line | IC50 Value | Reference |

| Kuwanon A | COX-2 Inhibition | Ovine COX-2 | 14 µM | [5] |

| Kuwanon G | Nitric Oxide (NO) Production | LPS-stimulated RAW264.7 macrophages | Not specified, but significant inhibition | [6] |

| Kuwanon T | Nitric Oxide (NO) Production | LPS-stimulated BV2 and RAW264.7 cells | Not specified, but marked inhibition | [3] |

Table 2: Anti-cancer and Cytotoxic Activity

| Compound | Cell Line | Activity | IC50 Value | Reference |

| Kuwanon A | Melanoma (A375) | Proliferation Inhibition | 22.29 µmol/L | [7] |

| Kuwanon A | Melanoma (MV3) | Proliferation Inhibition | 21.53 µmol/L | [7] |

| Kuwanon C | Cervical Cancer (HeLa) | Anti-proliferative and Pro-apoptotic | Not specified, but significant effects | [8] |

Table 3: Enzyme Inhibitory Activity

| Compound | Enzyme | Inhibition Type | IC50 Value | Reference |

| Kuwanon G | α-glucosidase | Competitive | 3.83 x 10⁻⁵ mol/L | [9] |

| Kuwanon G | Tyrosinase | Competitive | 67.6 ± 2.11 μM | |

| Multiple Kuwanons | cAMP phosphodiesterase | - | 1.0 - 64.0 μM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of Kuwanon compounds. These protocols can serve as a template for the biological screening of this compound.

Cyclooxygenase (COX) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Protocol:

-

Ovine COX-1 and COX-2 enzymes are used.

-

The compound of interest (e.g., Kuwanon A) is pre-incubated with the enzyme in a buffer solution.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is terminated, and the production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

The IC50 value is calculated by determining the concentration of the compound that inhibits 50% of the enzyme activity.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of a compound on cancer cells.

Protocol:

-

Cancer cells (e.g., HeLa, A375) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the Kuwanon compound for a specified period (e.g., 24, 48, 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is a target for the management of type 2 diabetes.

Protocol:

-

The Kuwanon compound is mixed with a solution of α-glucosidase from Saccharomyces cerevisiae.

-

The mixture is incubated at a specific temperature (e.g., 37°C).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The reaction is monitored by measuring the increase in absorbance at 405 nm due to the release of p-nitrophenol.

-

The inhibitory activity is calculated as a percentage of the control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Research on various Kuwanon compounds has elucidated their involvement in several key signaling pathways. These provide a framework for investigating the mechanisms of action of this compound.

Anti-inflammatory Pathways

Kuwanon compounds, such as Kuwanon T, have been shown to exert their anti-inflammatory effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways .[3] In response to inflammatory stimuli like lipopolysaccharide (LPS), Kuwanon T inhibits the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[3] It also promotes the activation of Nrf2, which leads to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1).

Anti-cancer Mechanisms

Kuwanon A has been shown to inhibit melanoma cell proliferation and migration by promoting the degradation of β-catenin via the E3 ubiquitin ligase synoviolin 1 (SYVN1).[7] This suggests a potential role for this compound in targeting the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Experimental Workflow for Bioactivity Screening

A general workflow for screening the biological activities of a natural product like this compound would involve a series of in vitro assays followed by more complex cellular and mechanistic studies.

Conclusion

While specific biological data for this compound is currently limited, the extensive research on other Kuwanon compounds provides a strong rationale for its investigation as a potential therapeutic agent. The data suggests that this compound is likely to possess anti-inflammatory, anti-cancer, and enzyme-inhibitory properties. Further research is warranted to isolate and characterize the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel drugs for a variety of diseases. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hub.hku.hk [hub.hku.hk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. AU2019201188B2 - Compositions and methods for joint health - Google Patents [patents.google.com]

A Technical Review of Kuwanon W and Related Flavonoids: Current Research and Future Directions

Aimed at researchers, scientists, and drug development professionals, this technical guide provides a comprehensive synthesis of the existing literature on Kuwanon W and its more extensively studied analogues, Kuwanon C, G, and T. This document outlines their biological activities, mechanisms of action, and summarizes key quantitative data. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and development.

Introduction

Kuwanons are a class of prenylated flavonoids predominantly isolated from the root bark of various mulberry (Morus) species. These natural products have garnered significant scientific interest due to their diverse and potent biological activities. While research into this compound is currently limited, its structural analogues—Kuwanon C, G, and T—have been the subject of numerous studies, revealing their potential as therapeutic agents in oncology, infectious diseases, and inflammatory conditions. This guide synthesizes the available data on these compounds, with a particular focus on their molecular mechanisms and the experimental methodologies used to elucidate them. A notable gap in the literature exists for this compound, presenting an opportunity for future investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of various Kuwanon compounds. This data is crucial for comparing the potency and efficacy of these molecules across different biological systems.

Table 1: Anti-proliferative and Cytotoxic Activities (IC50 values)

| Compound | Cell Line | Activity | IC50 (µM) | Reference(s) |

| Kuwanon C | HeLa (cervical cancer) | Anti-proliferative | ~30-60 | [1][2] |

| Kuwanon C | P388 (mouse lymphoma) | Cytotoxic | 33.1 |

Table 2: Antimicrobial Activity (MIC values)

| Compound | Microorganism | Activity | MIC (µg/mL) | Reference(s) |

| Kuwanon G | Streptococcus mutans | Antibacterial | 8.0 | [3] |

| Kuwanon G | Streptococcus sobrinus | Antibacterial | - | [3] |

| Kuwanon G | Streptococcus sanguis | Antibacterial | - | [3] |

| Kuwanon G | Porphyromonas gingivalis | Antibacterial | - | [3] |

| Kuwanon G | Methicillin-susceptible S. aureus (MSSA) ATCC 6538 | Antibacterial | 12.5 | [4] |

| Kuwanon G | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | Antibacterial | 12.5 | [4] |

| Kuwanon G | Staphylococcus epidermidis ATCC 12228 | Antibacterial | 12.5 | [4] |

Table 3: Anti-inflammatory Activity

| Compound | Cell Line | Parameter Inhibited | IC50 (µM) | Reference(s) |

| Kuwanon T | RAW 264.7 | Nitric Oxide (NO) Production | - | [5] |

| Kuwanon T | BV2 | Nitric Oxide (NO) Production | - | [5] |

| Kuwanon A | - | COX-2 Inhibitory Activity | 14 | [6] |

Table 4: Receptor Binding Affinity

| Compound | Receptor/Target | Binding Affinity (Ki in nM) | Reference(s) |

| Kuwanon H | Gastrin Releasing Peptide (GRP) Receptor | 290 |

Note: A hyphen (-) indicates that the study demonstrated significant activity but did not report a specific IC50 or MIC value in the provided search results.

Key Signaling Pathways and Mechanisms of Action

Kuwanon compounds exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Kuwanon C: Induction of Apoptosis in Cancer Cells

Kuwanon C has been shown to induce apoptosis in cancer cells, such as the HeLa cervical cancer cell line, by targeting the mitochondria and endoplasmic reticulum. This leads to an increase in reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of apoptotic signaling pathways.[1][2]

Caption: Kuwanon C-induced apoptotic pathway in cancer cells.

Kuwanon T: Anti-inflammatory Signaling

Kuwanon T exhibits anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways in macrophages (RAW 264.7) and microglial cells (BV2). It inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[5]

Caption: Anti-inflammatory mechanism of Kuwanon T.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these studies.

Cell Viability and Proliferation Assays

1. MTT Assay for Cell Viability (HeLa cells treated with Kuwanon C)

-

Cell Seeding: HeLa cells are seeded in 96-well plates at a density of 1 × 104 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Kuwanon C (e.g., 0, 10, 20, 40, 60 µM) and incubated for another 24-48 hours.

-

MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing

2. Minimum Inhibitory Concentration (MIC) Determination (Kuwanon G against S. mutans)

-

Inoculum Preparation: Streptococcus mutans is cultured in a suitable broth medium (e.g., Tryptic Soy Broth) to an optical density corresponding to a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Kuwanon G is serially diluted in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations (e.g., 0.25 to 128 µg/mL).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours in an anaerobic or microaerophilic environment for S. mutans).

-

MIC Determination: The MIC is defined as the lowest concentration of Kuwanon G that completely inhibits visible bacterial growth.

Anti-inflammatory Assays

3. Nitric Oxide (NO) Production Assay (RAW 264.7 cells treated with Kuwanon T)

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 5 × 104 cells/well and allowed to adhere overnight.

-

Pre-treatment: The cells are pre-treated with various concentrations of Kuwanon T for 2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the anti-cancer properties of a Kuwanon compound.

Caption: General workflow for in vitro anti-cancer evaluation.

Conclusion and Future Directions

The available literature strongly supports the therapeutic potential of Kuwanon compounds, particularly Kuwanon C, G, and T, in various disease models. Their demonstrated anti-cancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them promising candidates for further drug development.

The most significant gap in the current research landscape is the lack of data on this compound. Future research should prioritize the isolation and biological evaluation of this compound to determine if it shares the therapeutic potential of its analogues. Furthermore, preclinical and clinical studies are warranted for the more extensively studied Kuwanons to translate the promising in vitro and in vivo findings into tangible clinical applications. The detailed protocols and synthesized data within this guide are intended to serve as a valuable resource for researchers embarking on these future investigations.

References

- 1. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prenylated phenolics as promising candidates for combination antibacterial therapy: Morusin and kuwanon G - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from <i>Morus alba</i> - ProQuest [proquest.com]

Kuwanon W: A Technical Guide to a Bioactive Flavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon W is a naturally occurring flavonoid that belongs to a class of Diels-Alder type adducts isolated from the root bark of Morus lhou (a member of the mulberry family). The Kuwanon family of compounds, including this compound and its analogues such as Kuwanon A, C, G, H, and T, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds have demonstrated promising anti-inflammatory, anti-cancer, and antiviral properties, making them attractive candidates for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, and summarizes the known biological activities and mechanisms of action of the broader Kuwanon family. Due to the limited specific experimental data available for this compound, this guide also incorporates detailed experimental protocols and signaling pathway diagrams for closely related and well-studied Kuwanon analogues as a reference for researchers.

Chemical Identifiers and Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. This information is essential for its identification, characterization, and use in experimental settings.

| Identifier | Value |

| CAS Number | 95518-95-9[1] |

| Molecular Formula | C45H42O11[1] |

| Molecular Weight | 758.81 g/mol [1] |

| Appearance | Solid |

| Source | Root bark of Morus lhou |

Comparative Data of Selected Kuwanon Compounds

To provide a broader context, the following table presents a comparison of the chemical properties of this compound with other well-studied Kuwanon compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Kuwanon A | 62949-77-3 | C25H24O6 | 420.46 |

| Kuwanon C | 62949-79-5 | C25H26O6 | 422.47 |

| Kuwanon G | 75629-19-5 | C40H36O11 | 692.7 |

| Kuwanon H | 76472-87-2 | C45H44O11 | 760.82 |

Biological Activities and Signaling Pathways of the Kuwanon Family

While specific bioactivity data for this compound is scarce in publicly available literature, extensive research on other Kuwanon compounds provides valuable insights into the potential therapeutic applications of this class of molecules.

Anti-inflammatory Activity

Several Kuwanon compounds, including Kuwanon G and T, have demonstrated potent anti-inflammatory effects. These effects are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

-

NF-κB Signaling Pathway: Kuwanon T has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).

-

Nrf2/HO-1 Signaling Pathway: Kuwanon T also activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway. The activation of Nrf2 leads to the upregulation of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties.

Caption: Simplified Anti-inflammatory Signaling of Kuwanon T.

Anti-cancer Activity

Kuwanon A and C have been investigated for their anti-cancer properties, revealing their ability to inhibit cancer cell proliferation and induce apoptosis through distinct mechanisms.

-

β-catenin Ubiquitination: Kuwanon A has been found to suppress melanoma cell growth by promoting the degradation of β-catenin. It achieves this by upregulating the E3 ubiquitin ligase synoviolin 1 (SYVN1), which targets β-catenin for ubiquitination and subsequent proteasomal degradation.

-

Mitochondrial and Endoplasmic Reticulum Stress: Kuwanon C induces apoptosis in cancer cells by targeting the mitochondria and the endoplasmic reticulum (ER). It disrupts the mitochondrial membrane potential and induces ER stress, leading to the activation of apoptotic pathways.

Caption: Anti-cancer Mechanisms of Kuwanon A and C.

Antiviral Activity

Recent studies have highlighted the potential of Kuwanon C as an antiviral agent, particularly against SARS-CoV-2.

-

Inhibition of Viral Entry: Kuwanon C has been shown to block the interaction between the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor. By doing so, it effectively inhibits the entry of the virus into host cells.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. The following sections provide generalized methodologies for the isolation and analysis of Kuwanon compounds, based on published literature for analogues of this compound.

General Isolation and Purification of Kuwanon Compounds from Morus Species

This protocol describes a general procedure for the extraction and isolation of Kuwanon compounds from the root bark of Morus species.

1. Extraction:

- Air-dried and powdered root bark of the Morus species is subjected to extraction with a solvent system, typically 80% ethanol, under reflux.

- The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

- The ethyl acetate fraction, which is typically rich in flavonoids, is collected and concentrated.

3. Chromatographic Separation:

- The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel.

- A gradient elution system, for example, a petroleum ether-ethyl acetate gradient, is used to separate the components into several fractions.

- Fractions containing compounds of interest are identified by thin-layer chromatography (TLC) analysis.

4. Purification:

- The fractions containing the target Kuwanon compounds are further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield the pure compounds.

5. Structure Elucidation:

- The structures of the isolated compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Start [label="Dried & Powdered\nMorus Root Bark", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Extraction [label="Extraction\n(80% Ethanol, Reflux)"];

Concentration1 [label="Concentration"];

Crude_Extract [label="Crude Extract"];

Partitioning [label="Solvent Partitioning\n(Petroleum Ether, Ethyl Acetate, n-Butanol)"];

EtOAc_Fraction [label="Ethyl Acetate Fraction"];

Silica_Gel_CC [label="Silica Gel Column Chromatography"];

Fraction_Collection [label="Fraction Collection & TLC Analysis"];

Purification [label="Further Purification\n(Sephadex LH-20, Prep-HPLC)"];

Pure_Kuwanon [label="Pure Kuwanon Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Structure_Elucidation [label="Structure Elucidation\n(NMR, MS)"];

Start -> Extraction;

Extraction -> Concentration1;

Concentration1 -> Crude_Extract;

Crude_Extract -> Partitioning;

Partitioning -> EtOAc_Fraction;

EtOAc_Fraction -> Silica_Gel_CC;

Silica_Gel_CC -> Fraction_Collection;

Fraction_Collection -> Purification;

Purification -> Pure_Kuwanon;

Pure_Kuwanon -> Structure_Elucidation;

}

Caption: General Workflow for Kuwanon Isolation.

High-Performance Liquid Chromatography (HPLC) Method for Analysis of Kuwanon Compounds

The following is a representative HPLC method for the separation and quantification of Kuwanon compounds, adapted from a method developed for Kuwanon G.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (Solvent A) and acetonitrile (Solvent B).

-

A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over time to elute the compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45 °C.

-

Detection Wavelength: 266 nm.

-

Injection Volume: 10 µL.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes to those of a standard curve prepared with known concentrations of the purified Kuwanon compounds.

Conclusion and Future Directions

This compound, along with its analogues, represents a promising class of natural products with significant therapeutic potential. The anti-inflammatory, anti-cancer, and antiviral activities demonstrated by various Kuwanon compounds underscore the importance of continued research in this area. While detailed biological data for this compound remains limited, the extensive studies on its structural relatives provide a strong foundation and rationale for its further investigation.

Future research should focus on elucidating the specific biological activities and mechanisms of action of this compound. This would involve in-depth in vitro and in vivo studies to assess its efficacy in various disease models. Furthermore, the development of robust and validated analytical methods for the quantification of this compound in biological matrices will be crucial for pharmacokinetic and pharmacodynamic studies. The synthesis of this compound and its derivatives could also open up new avenues for structure-activity relationship studies and the optimization of its therapeutic properties. The comprehensive data presented in this guide aims to facilitate and inspire such future research endeavors, ultimately paving the way for the potential clinical application of this intriguing natural product.

References

Methodological & Application

Probing the Anti-Inflammatory Properties of Kuwanon W: An In Vitro Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the in vitro evaluation of the anti-inflammatory activity of Kuwanon W. While specific literature on the anti-inflammatory properties of this compound is limited, this protocol is based on established methodologies for closely related isoprenylated flavonoids isolated from Morus alba (white mulberry), such as Kuwanon T and Kuwanon G.[1][2][3] These compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

The provided protocols will guide researchers in assessing the potential of this compound to mitigate inflammatory responses in a cellular context, a critical step in the early stages of drug discovery and development. The methodologies detailed below focus on the use of lipopolysaccharide (LPS)-stimulated macrophage cells, a widely accepted and utilized model for studying inflammation in vitro.

Data Presentation: Summary of Potential Quantitative Outcomes

The following tables are structured to organize the quantitative data that can be generated from the described experimental protocols.

Table 1: Effect of this compound on Cell Viability of RAW264.7 Macrophages

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation (±) |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW264.7 Cells

| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (Untreated) | - | ||

| LPS (1 µg/mL) | - | 0 | |

| LPS + this compound | 1 | ||

| LPS + this compound | 5 | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + Positive Control (e.g., L-NMMA) |

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control (Untreated) | - | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 |

Table 4: Relative Protein Expression of Inflammatory Mediators

| Treatment Group | Concentration (µM) | iNOS (Relative Density) | COX-2 (Relative Density) |

| Control (Untreated) | - | ||

| LPS (1 µg/mL) | - | ||

| LPS + this compound | 10 | ||

| LPS + this compound | 25 | ||

| LPS + this compound | 50 |

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW264.7 is a suitable model for this assay.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Sub-culturing: When cells reach 80-90% confluency, they should be scraped and re-plated at a suitable density.

Cytotoxicity Assay (MTT Assay)

To determine the non-toxic concentration range of this compound, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay should be performed.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24-48 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Measurement of Nitric Oxide (NO) Production

The anti-inflammatory effect of this compound can be assessed by measuring its ability to inhibit NO production in LPS-stimulated macrophages using the Griess reagent.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

Measurement of Pro-Inflammatory Cytokines (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant can be quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Seed RAW264.7 cells in a 24-well plate and treat with this compound and LPS as described in the NO production assay.

-

Collect the cell culture supernatant after 24 hours of incubation.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

The concentrations of the cytokines are determined from a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Western blotting can be used to determine the effect of this compound on the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key proteins in the NF-κB signaling pathway.

-

Procedure:

-

Plate RAW264.7 cells in a 6-well plate. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 24 hours for iNOS and COX-2, shorter times for signaling proteins).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software.

-

Visualizations

Caption: Experimental workflow for in vitro anti-inflammatory assay of this compound.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

References

- 1. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuwanon-t-and-sanggenon-a-isolated-from-morus-alba-exert-anti-inflammatory-effects-by-regulating-nf-b-and-ho-1-nrf2-signaling-pathways-in-bv2-and-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]

- 3. Kuwanon G attenuates atherosclerosis by upregulation of LXRα-ABCA1/ABCG1 and inhibition of NFκB activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Investigation of Kuwanon W Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuwanon W is a natural product isolated from the root bark of Morus lhou. While its chemical structure has been identified (CAS: 95518-95-9), there is a notable absence of publicly available scientific literature detailing its cytotoxic effects on cancer cell lines. This document, therefore, serves as a comprehensive guide for researchers interested in investigating the potential anticancer properties of this compound.

The following application notes and protocols are based on established methodologies for evaluating the cytotoxicity of related Kuwanon compounds, such as Kuwanon A, C, and M, which have shown promising anticancer activities. These protocols provide a robust framework for the systematic evaluation of this compound's efficacy and mechanism of action in various cancer cell models.

Example Cytotoxicity Data from Related Kuwanon Compounds

To provide a reference for the potential potency of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values of other Kuwanon derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Kuwanon A | MHCC97H | Hepatocellular Carcinoma | 8.40 | [1] |

| SMMC-7721 | Hepatocellular Carcinoma | 9.85 | [1] | |

| A375 | Melanoma | 22.29 | [2] | |

| MV3 | Melanoma | 21.53 | [2] | |

| Kuwanon C | MDA-MB-231 | Breast Cancer | Not specified | [3] |

| T47D | Breast Cancer | Not specified | [3] | |

| HeLa | Cervical Cancer | Potent activity reported | [4][5][6] | |

| Kuwanon M | A549 | Lung Cancer | Not specified | [7][8] |

| NCI-H292 | Lung Cancer | Not specified | [7][8] |

Experimental Protocols

A generalized workflow for assessing the cytotoxicity of a novel compound like this compound is presented below.

Cell Culture and Compound Preparation

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, melanoma). Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C. Prepare fresh dilutions in culture medium for each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically <0.5%).

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound at concentrations around the IC50 value for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

-

Procedure:

-

Treat cells with this compound for a specified time.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubate the cells in the dark.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of specific proteins involved in cell survival, apoptosis, and other signaling pathways.

-

Procedure:

-

Treat cells with this compound and lyse them to extract total proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, cyclins, β-catenin).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-